Cetyl Stearate

Description

The CIR Expert Panel concluded that the alkyl esters, listed subsequently, are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.

Cetyl stearate has been reported in Heteroxenia ghardaqensis with data available.

Properties

IUPAC Name |

hexadecyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZBUIDZHHWXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

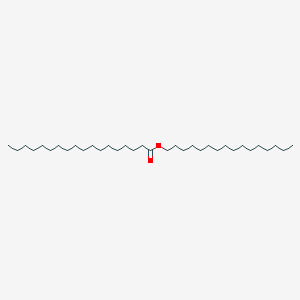

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061586 | |

| Record name | Hexadecyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals, Solid; [Sigma-Aldrich MSDS] | |

| Record name | Octadecanoic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cetyl stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1190-63-2 | |

| Record name | Cetyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06RI5UQA7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Cetyl Stearate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl stearate, a long-chain wax ester, is a pivotal ingredient in a multitude of pharmaceutical and cosmetic formulations. Its unique physicochemical properties, primarily as an emollient, thickener, and stabilizer, make it an invaluable excipient in the development of topical drug delivery systems, creams, lotions, and other personal care products. This technical guide provides an in-depth analysis of the chemical structure and properties of this compound, complete with detailed experimental protocols for its characterization and synthesis.

Chemical Structure and Identification

This compound is the ester formed from the condensation of cetyl alcohol (a 16-carbon fatty alcohol) and stearic acid (an 18-carbon saturated fatty acid). Its structure consists of a long, saturated hydrocarbon chain, rendering it highly lipophilic and imparting its characteristic waxy nature.

IUPAC Name: Hexadecyl octadecanoate[1]

Synonyms: Cetyl octadecanoate, Hexadecyl stearate, Palmityl stearate[1][2][3]

Chemical Formula: C₃₄H₆₈O₂[1][3]

Molecular Weight: 508.9 g/mol [1][3]

CAS Number: 1190-63-2[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its function in various formulations, influencing texture, stability, and release characteristics of active pharmaceutical ingredients (APIs).

| Property | Value | Experimental Method |

| Appearance | White to off-white waxy solid, pellets, or large crystals.[1] | Visual Inspection |

| Melting Point | 56-60 °C (133-140 °F) | Capillary Method[4][5][6][7][8] |

| Boiling Point | Decomposes before boiling at atmospheric pressure. Estimated boiling point at reduced pressure is ~528.4 °C at 760 mmHg (with decomposition). | Vacuum Distillation / Thermogravimetric Analysis (TGA) |

| Density | Approximately 0.82 g/cm³ at 20 °C | Wax Immersion Method |

| Solubility | - Water: Insoluble- Organic Solvents: Soluble in hot ethanol, ether, chloroform, and other nonpolar organic solvents. | Visual assessment of dissolution in various solvents at controlled temperatures. |

| Spectroscopic Data | - ¹H-NMR: Peaks corresponding to long-chain methylenes, α-methylene protons, and terminal methyl groups.- ¹³C-NMR: Signals for carbonyl carbon, ester-linked methylene carbon, and numerous aliphatic carbons.- FT-IR (cm⁻¹): Characteristic peaks for C=O stretching (~1735-1750), C-O stretching (~1175-1250), and C-H stretching (~2850-2960).- Mass Spectrometry (GC-MS): Molecular ion peak (M⁺) at m/z 508.9, with characteristic fragmentation patterns of long-chain esters.[1][2] | See detailed protocols below. |

Experimental Protocols

Detailed methodologies for the characterization and synthesis of this compound are provided below. These protocols are intended to serve as a guide for researchers in a laboratory setting.

Synthesis of this compound via Fischer Esterification

This protocol describes the laboratory-scale synthesis of this compound from cetyl alcohol and stearic acid using an acid catalyst.

Materials:

-

Stearic Acid (1 equivalent)

-

Cetyl Alcohol (1.2 equivalents)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 equivalents) or a solid acid catalyst like SO₃H-carbon (20 wt.%).[9]

-

Toluene (as solvent and for azeotropic removal of water)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate and Hexane (for purification)

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and purification

Procedure:

-

To a round-bottom flask, add stearic acid, cetyl alcohol, and toluene.

-

With stirring, slowly add the concentrated sulfuric acid.

-

Assemble the Dean-Stark apparatus and reflux condenser with the flask.

-

Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion.[10]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.[10]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.[9]

Physicochemical Characterization

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[7]

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of approximately 10-15 °C per minute initially.

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.[6]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[6]

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.[11]

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.[12]

-

Analyze the resulting spectrum for characteristic ester functional group peaks.

-

Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.[13]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[13]

-

For ¹H-NMR , acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

For ¹³C-NMR , acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary for a good signal-to-noise ratio.[13]

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integrations, and multiplicities to confirm the structure.

-

Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

GC conditions: Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program could be: initial temperature of 150 °C, hold for 1 minute, then ramp at 10 °C/min to 320 °C and hold for 10 minutes. Use helium as the carrier gas at a constant flow rate.[14]

-

MS conditions: Operate in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a mass range of m/z 50-600.[14]

-

Analyze the resulting chromatogram for the retention time of this compound and the mass spectrum for its molecular ion peak and characteristic fragmentation pattern.

Visualizations

The following diagrams illustrate the chemical structure, synthesis, and characterization workflow for this compound.

Caption: Chemical structure of this compound.

Caption: Laboratory synthesis workflow for this compound.

Caption: Physicochemical characterization workflow for this compound.

Applications in Drug Development

The properties of this compound make it a versatile excipient in pharmaceutical formulations, particularly in semi-solid dosage forms.

-

Emollient: In topical creams and ointments, it forms a non-greasy, hydrophobic film on the skin, which helps to reduce water loss and improve skin hydration. This can enhance the penetration of certain APIs.

-

Thickening Agent: It increases the viscosity of formulations, contributing to the desired texture and stability of creams and lotions.

-

Stabilizer: this compound helps to stabilize emulsions by preventing the coalescence of dispersed droplets.

-

Controlled Release: In solid dosage forms, it can be used as a matrix-forming agent to control the release of drugs.

Safety and Toxicology

This compound is generally regarded as a safe and non-toxic material for cosmetic and topical pharmaceutical applications. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as used in cosmetic formulations. It is considered to be minimally irritating to the skin and eyes and is not a sensitizer. As with any excipient, formulation-specific safety studies are always recommended.

References

- 1. This compound | C34H68O2 | CID 70924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. usbio.net [usbio.net]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. thinksrs.com [thinksrs.com]

- 9. Highly Efficient SO3H-Carbon Catalysed Solvent-Free Synthetic Protocol for Wax Esters Via Esterification of Long Chain Fatty Acids and Alcohols [ajgreenchem.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. arpi.unipi.it [arpi.unipi.it]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of Cetyl Stearate

Introduction

This compound (C34H68O2), the ester of cetyl alcohol and stearic acid, is a wax ester with significant applications in the pharmaceutical, cosmetic, and personal care industries.[1][2][3] Its utility stems from its properties as an emollient, emulsifier, thickening agent, and lubricant.[2][3][4] In pharmaceutical formulations, it is used as a lubricant in tablet manufacturing and as a component in topical ointments.[2][5] In cosmetics, it provides a smooth, velvety texture to products like creams, lotions, and lipsticks.[3][4] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data for professionals in research and development.

Synthesis of this compound

The primary method for synthesizing this compound is the esterification of cetyl alcohol (1-hexadecanol) with stearic acid (octadecanoic acid).[1][6] This reaction can be catalyzed using various methods, including conventional acid catalysis and more sustainable enzymatic processes.

Synthesis Methods

-

Enzymatic Synthesis: This green chemistry approach utilizes lipases, such as Candida antarctica lipase B (commonly immobilized as Novozym® 435), as biocatalysts.[7] Enzymatic synthesis offers high specificity, mild reaction conditions, and often results in ultra-pure products with conversion rates exceeding 98%. These reactions are frequently conducted in solvent-free systems to further enhance their environmental friendliness.[7]

-

Acid Catalysis:

-

Homogeneous Catalysis: Traditional methods often employ strong mineral acids like sulfuric acid (H₂SO₄) as catalysts.[5][8] While effective, achieving yields over 85%, this method presents challenges such as catalyst recovery, potential for corrosion, and byproduct formation.[5]

-

Heterogeneous Catalysis: Solid acid catalysts, such as SO3H-carbon, offer a more sustainable alternative to homogeneous catalysts.[9] They provide high yields (up to 97%) under solvent-free conditions and are easily separable from the reaction mixture, allowing for simpler workup protocols.[9]

-

Logical Relationship: Synthesis Overview

Caption: Overview of this compound synthesis pathways.

Data Presentation: Synthesis Conditions

The following table summarizes typical reaction conditions for various this compound synthesis methods.

| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Catalyst Loading | Reaction Time (h) | Yield (%) | Reference |

| Novozym® 435 (Lipase) | 1:1 | 70 - 80 | 2.5% (w/w) | Not Specified | >98.5 | [7] |

| Candida rugosa Lipase | 5:1 - 15:1 | 40 - 60 | 7.0 - 35.0 kU | 24 - 120 | >90 | [10] |

| SO3H-Carbon | 1:1 | 90 | 20% (w/w) | 6 - 10 | ~97 | [9] |

| Sulfuric Acid (H₂SO₄) | 1:1 - 1:1.2 | 60 - 80 | 1-5% (w/w) | 6 - 12 | >85 | [5] |

Experimental Protocol: Solvent-Free Enzymatic Synthesis

This protocol is adapted from methodologies using immobilized Candida antarctica lipase (Novozym® 435).[7]

-

Materials:

-

Stearic Acid (95% purity)

-

Cetyl Alcohol

-

Immobilized Lipase (Novozym® 435)

-

-

Procedure:

-

Combine equimolar amounts of stearic acid and cetyl alcohol in a jacketed glass reactor.

-

Heat the mixture to 70°C while stirring at 350 rpm to melt the reactants.

-

Once the reactants are molten and homogenized, add the immobilized lipase (e.g., 0.5 g of Novozym® 435 for a 20 g reactant mixture).

-

To drive the reaction toward product formation, apply a vacuum or bubble dry nitrogen through the mixture to remove the water byproduct.[7]

-

Maintain the reaction at 80°C with continuous stirring.[7]

-

Monitor the reaction progress by taking samples at intervals and determining the Acid Value (AV). The reaction is considered complete when the AV is negligible or stable.

-

Upon completion, separate the immobilized enzyme from the product mixture via filtration. The enzyme can often be washed and reused.[11]

-

The resulting product is high-purity this compound, which can be further purified if necessary.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized this compound.

Characterization Workflow

Caption: Experimental workflow for this compound characterization.

Data Presentation: Characterization Parameters

The table below summarizes key analytical data for the characterization of this compound.

| Technique | Parameter | Expected Result | Reference |

| FTIR | C=O Stretch (Ester) | ~1740 cm⁻¹ | [9][12] |

| C-O Stretch (Ester) | ~1170 cm⁻¹ | [9][12] | |

| C-H Stretch (Alkyl) | ~2850-2960 cm⁻¹ | [9][12] | |

| ¹H NMR | α-CH₂ (from Stearic Acid) | ~2.2-2.3 ppm (triplet) | [12][13] |

| O-CH₂ (from Cetyl Alcohol) | ~4.0-4.1 ppm (triplet) | [12][13] | |

| Terminal CH₃ Groups | ~0.8-0.9 ppm (triplet) | [12][13] | |

| Bulk CH₂ Groups | ~1.2-1.6 ppm (multiplet) | [12][13] | |

| DSC | Melting Point | 56-58 °C | [14] |

| TGA | Onset of Decomposition | >200 °C (in inert atmosphere) | |

| Physicochemical | Molecular Weight | 508.9 g/mol | [6] |

| Appearance | White to off-white waxy solid | [1][2] | |

| Solubility | Insoluble in water; soluble in organic solvents | [2][14] |

Experimental Protocols: Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the key functional groups, primarily the ester group, confirming the success of the esterification reaction.[12]

-

Protocol:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the ester C=O stretch (~1740 cm⁻¹) and C-O stretch (~1170 cm⁻¹), as well as the alkane C-H stretches (~2850-2960 cm⁻¹). The disappearance of the broad O-H band from the carboxylic acid starting material is also indicative of a complete reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the precise molecular structure of this compound.[12]

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Analyze the chemical shifts and splitting patterns to confirm the signals corresponding to the protons adjacent to the ester group (O-CH₂ and α-CH₂) and the long alkyl chains.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum to observe the chemical shifts of the carbonyl carbon (~174 ppm) and other carbons in the alkyl chains.

-

Gas Chromatography (GC)

-

Objective: To determine the purity of the synthesized this compound and quantify any residual starting materials (cetyl alcohol and stearic acid).[15][16]

-

Protocol:

-

Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-1 or Elite 225).[15][16]

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in an appropriate solvent (e.g., ethanol). An internal standard may be used for accurate quantification.

-

GC Conditions:

-

Analysis: Compare the retention times of the peaks in the sample chromatogram with those of pure standards for this compound, cetyl alcohol, and stearic acid. Calculate the purity based on the relative peak areas.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and other thermal transitions of this compound.[17]

-

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.

-

DSC Conditions:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[18]

-

A typical temperature range would be from ambient temperature to approximately 100°C.

-

-

Analysis: Analyze the resulting thermogram to determine the onset temperature and the peak temperature of the endothermic transition, which corresponds to the melting of the material.

-

Thermogravimetric Analysis (TGA)

-

Objective: To evaluate the thermal stability and decomposition profile of this compound.[18]

-

Protocol:

-

Sample Preparation: Place 5-10 mg of the sample into a tared TGA sample pan.[18]

-

TGA Conditions:

-

Analysis: Plot the sample weight percentage as a function of temperature. Determine the onset temperature of decomposition, which indicates the upper limit of the material's thermal stability.

-

References

- 1. This compound | 1190-63-2 [chemicalbook.com]

- 2. CAS 1190-63-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound (HEXADECYL STEARATE) - Ataman Kimya [atamanchemicals.com]

- 4. Ceto Stearyl Stearate Manufacturer,Supplier,Exporter [mohiniorganics.in]

- 5. This compound | 1190-63-2 | Benchchem [benchchem.com]

- 6. This compound | C34H68O2 | CID 70924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ache.org.rs [ache.org.rs]

- 9. Highly Efficient SO3H-Carbon Catalysed Solvent-Free Synthetic Protocol for Wax Esters Via Esterification of Long Chain Fatty Acids and Alcohols [ajgreenchem.com]

- 10. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. usbio.net [usbio.net]

- 14. This compound [chemister.ru]

- 15. Determination of Cetyl Alcohol and Stearyl Alcohol in Cetostearyl Alcohol by Capillary GC | Semantic Scholar [semanticscholar.org]

- 16. perkinelmervietnam.vn [perkinelmervietnam.vn]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cetyl Stearate (CAS Number: 1190-63-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl stearate, with the CAS number 1190-63-2, is a wax ester formed from the esterification of cetyl alcohol and stearic acid.[1][2][3] It is a white, waxy solid at room temperature, valued for its physicochemical properties that make it a versatile ingredient in a wide range of applications, particularly in the cosmetic, personal care, and pharmaceutical industries.[2][4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, analytical techniques, and applications. The document also addresses its mechanism of action, which is primarily physical, and the current understanding of its biological interactions. All quantitative data is presented in structured tables, and experimental workflows are detailed and visualized.

Chemical and Physical Properties

This compound is characterized by its long hydrocarbon chain, which imparts its hydrophobic and waxy nature.[2] It is practically insoluble in water but soluble in organic solvents like ethanol and chloroform.[2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1190-63-2 | [3] |

| Molecular Formula | C₃₄H₆₈O₂ | [3] |

| Molecular Weight | 508.9 g/mol | [5] |

| IUPAC Name | Hexadecyl octadecanoate | [3] |

| Synonyms | Palmityl stearate, Hexadecyl stearate | [3] |

| Appearance | White, waxy solid | [2] |

| Melting Point | Approximately 55-60 °C | [6] |

| Boiling Point | > 250 °C | - |

| Density | Approximately 0.82 g/cm³ at 20 °C | - |

| Solubility | Insoluble in water; Soluble in alcohols, chloroform | [2] |

Synthesis of this compound: Experimental Protocols

This compound is commercially produced through the esterification of cetyl alcohol and stearic acid. This can be achieved via chemical or enzymatic catalysis.

Chemical Synthesis: Acid-Catalyzed Esterification

This method involves the reaction of cetyl alcohol and stearic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of cetyl alcohol and stearic acid.

-

Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to facilitate the removal of water. Introduce a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol%).

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

Work-up: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a base, such as sodium bicarbonate solution.

-

Purification: Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield pure this compound.

Logical Relationship of Chemical Synthesis

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often requiring less harsh conditions and yielding high-purity products. Lipases are commonly used for this purpose.

Experimental Protocol:

-

Reactant and Enzyme Preparation: In a temperature-controlled reaction vessel, melt an equimolar mixture of cetyl alcohol and stearic acid.

-

Enzyme Addition: Add an immobilized lipase (e.g., Novozym® 435) to the molten reactants. The enzyme loading is typically between 1-10% (w/w) of the total substrate mass.

-

Reaction Conditions: Maintain the reaction at a constant temperature, typically between 60-80°C, with continuous stirring. The reaction can be performed under vacuum to facilitate the removal of the water byproduct and drive the equilibrium towards ester formation.

-

Monitoring: Monitor the conversion by measuring the decrease in the acid value of the mixture over time.

-

Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse.

-

Product Purification: The product, this compound, is typically of high purity and may require minimal further purification. If necessary, unreacted fatty acids can be removed by washing with a weak alkaline solution.

Experimental Workflow for Enzymatic Synthesis

Caption: Workflow for the enzymatic synthesis of this compound.

Analytical Methods for Characterization

The purity and identity of synthesized this compound can be confirmed using various analytical techniques.

Table 2: Analytical Methods for this compound

| Technique | Purpose | Key Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification | A single major peak corresponding to the molecular weight of this compound (m/z 508.9). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H NMR: Characteristic peaks for the ester methylene protons (-O-CH₂-) and the acyl methylene protons (-CH₂-COO-). ¹³C NMR: Resonances for the carbonyl carbon and the carbons of the long alkyl chains. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. |

| Differential Scanning Calorimetry (DSC) | Determination of melting point and thermal behavior | A sharp endothermic peak indicating the melting point. |

Applications in Research and Drug Development

This compound's primary role in various formulations is as an excipient, leveraging its physical properties.

-

Cosmetics and Personal Care: It functions as an emollient, texture enhancer, and thickening agent in creams, lotions, and other skincare products.[4] It provides a smooth, non-greasy feel and helps to stabilize emulsions.[4]

-

Pharmaceuticals: In topical pharmaceutical formulations, it acts as a vehicle and an emollient, aiding in the delivery of active pharmaceutical ingredients (APIs). It is also used as a lubricant and binder in the manufacturing of tablets.[2]

-

Drug Delivery: Its lipophilic nature can be exploited in the formulation of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to encapsulate and deliver hydrophobic drugs.

Mechanism of Action and Biological Interaction

The primary mechanism of action of this compound is physical, functioning as an emollient and an occlusive agent on the skin.

When applied topically, it forms a thin, hydrophobic film on the stratum corneum. This film has two main effects:

-

Occlusion: It reduces transepidermal water loss (TEWL) by creating a barrier that prevents the evaporation of water from the skin's surface. This helps to hydrate the skin.[4]

-

Lubrication: It fills the spaces between the corneocytes, resulting in a smoother skin surface and a soft, lubricious feel.[7]

Mechanism of Action as an Emollient

Caption: Physical mechanism of action of this compound as a skin emollient.

Biological Signaling Pathways:

Currently, there is a lack of scientific evidence to suggest that this compound is directly involved in specific biochemical or signaling pathways within skin cells. It is generally considered to be a biologically inert material with a low potential for irritation and sensitization.[7] Its safety has been reviewed and confirmed by the Cosmetic Ingredient Review (CIR) Expert Panel.[7] While some studies have explored the anti-inflammatory potential of mixtures of cetylated fatty acids, these findings have not been specifically attributed to this compound alone.[8] Therefore, its primary functions are attributed to its physical and chemical properties rather than direct pharmacological or biological activity.

Safety and Toxicology

This compound has a long history of safe use in cosmetic and pharmaceutical products.

-

Acute Toxicity: It exhibits low acute oral toxicity.[7]

-

Dermal Irritation and Sensitization: At typical concentrations used in cosmetic formulations, it is considered to be, at most, minimally irritating to the skin and is not a sensitizer.[7]

-

Ocular Irritation: It is considered to be essentially non-irritating to the eyes.[7]

Table 3: GHS Hazard Information

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Note: GHS classifications can vary between suppliers and regulatory bodies. The information provided is a general representation and should be confirmed with the specific Safety Data Sheet (SDS).

Conclusion

This compound (CAS 1190-63-2) is a well-characterized wax ester with a strong safety profile. Its utility in the cosmetic and pharmaceutical fields is primarily due to its desirable physical properties as an emollient, thickener, and stabilizer. While it does not appear to have direct effects on biological signaling pathways, its ability to improve skin barrier function and serve as a delivery vehicle for active compounds makes it a valuable tool for researchers and formulation scientists. The synthesis of this compound can be accomplished through robust chemical and enzymatic methods, and its purity can be readily assessed using standard analytical techniques.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. CAS 1190-63-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1190-63-2 [chemicalbook.com]

- 4. This compound (HEXADECYL STEARATE) - Ataman Kimya [atamanchemicals.com]

- 5. This compound | C34H68O2 | CID 70924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cir-safety.org [cir-safety.org]

- 7. cosmeticsinfo.org [cosmeticsinfo.org]

- 8. In Vitro Effects of Cetylated Fatty Acids Mixture from Celadrin on Chondrogenesis and Inflammation with Impact on Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

"physical and chemical properties of hexadecyl octadecanoate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecyl octadecanoate, also known as cetyl stearate, is a wax ester with significant applications in the pharmaceutical, cosmetic, and personal care industries. Its utility is primarily derived from its unique physicochemical properties, which include its waxy consistency, emollient nature, and ability to act as a thickening and stabilizing agent. This technical guide provides an in-depth overview of the physical and chemical properties of hexadecyl octadecanoate, detailed experimental protocols for its synthesis and characterization, and an analysis of its spectral data. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation science.

Chemical Identity and Physical Properties

Hexadecyl octadecanoate is the ester formed from the condensation of hexadecanol (cetyl alcohol) and octadecanoic acid (stearic acid).[1] It is a white, waxy solid at room temperature.[2]

Table 1: Chemical Identifiers for Hexadecyl Octadecanoate

| Identifier | Value |

| IUPAC Name | hexadecyl octadecanoate[1] |

| Synonyms | This compound, Palmityl stearate, Hexadecyl stearate[1][3] |

| Molecular Formula | C₃₄H₆₈O₂[2][4] |

| CAS Number | 1190-63-2[1][4] |

Table 2: Physical Properties of Hexadecyl Octadecanoate

| Property | Value | Source |

| Molecular Weight | 508.90 g/mol | [2][4] |

| Melting Point | 57-60 °C | [5][6] |

| Boiling Point | 496.64 °C (rough estimate) | [5][7] |

| Density | ~0.857 g/cm³ at 20 °C | [2] |

| Solubility | Insoluble in water; Soluble in oils and organic solvents. | [2] |

Chemical Properties and Reactivity

Hexadecyl octadecanoate is a stable compound under normal storage and handling conditions.[2] As an ester, it can undergo hydrolysis to yield its constituent alcohol (hexadecanol) and carboxylic acid (octadecanoic acid). This reaction is typically catalyzed by acids or bases.

Experimental Protocols

Synthesis of Hexadecyl Octadecanoate via Fischer Esterification

The most common method for synthesizing hexadecyl octadecanoate is the Fischer esterification of stearic acid with cetyl alcohol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[6][8]

Materials:

-

Stearic acid

-

Cetyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Hexane (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of stearic acid and cetyl alcohol in toluene.

-

Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the reactants).

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude hexadecyl octadecanoate by recrystallization from hexane to obtain a white, waxy solid.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds like hexadecyl octadecanoate.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for high-temperature analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[9]

-

Injector: Splitless mode at 240 °C.[9]

-

Oven Temperature Program: Initial temperature of 70 °C (hold for 1 min), ramp at 50 °C/min to 240 °C, then ramp at 1 °C/min to 320 °C (hold for 10 min).[9]

-

Mass Spectrometer:

Sample Preparation:

-

Dissolve a small amount of the synthesized hexadecyl octadecanoate in a suitable solvent such as hexane or chloroform to a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the sample into the GC-MS system.

Spectral Data and Interpretation

Mass Spectrometry (MS)

The electron ionization mass spectrum of hexadecyl octadecanoate is characterized by specific fragmentation patterns typical of long-chain esters. The molecular ion peak ([M]⁺) at m/z 508.9 is often weak or absent. Key fragment ions arise from the cleavage of the ester bond and fragmentation of the alkyl chains.

Expected Fragmentation Pattern:

-

Acylium Ion: A prominent peak corresponding to the acylium ion [CH₃(CH₂)₁₆CO]⁺ at m/z 267.

-

McLafferty Rearrangement: A characteristic peak resulting from the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen from the alcohol chain to the carbonyl oxygen, followed by cleavage of the alpha-beta bond of the alcohol moiety.

-

Alkyl Chain Fragmentation: A series of peaks separated by 14 Da (corresponding to CH₂ units) due to the fragmentation of the hexadecyl and octadecanoyl chains.

Infrared (IR) Spectroscopy

The IR spectrum of hexadecyl octadecanoate will exhibit characteristic absorption bands for an ester functional group and long aliphatic chains.

Table 3: Predicted IR Spectral Data for Hexadecyl Octadecanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2917 & ~2849 | Strong | C-H stretching (alkane CH₂) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1465 | Medium | C-H bending (alkane CH₂) |

| ~1175 | Strong | C-O stretching (ester) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of hexadecyl octadecanoate are characterized by signals corresponding to the long aliphatic chains and the ester functional group.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

δ ~4.05 ppm (triplet): Protons on the carbon adjacent to the ester oxygen (-O-CH₂-).

-

δ ~2.28 ppm (triplet): Protons on the carbon alpha to the carbonyl group (-CH₂-COO-).

-

δ ~1.62 ppm (multiplet): Protons on the beta-carbons of both the acid and alcohol chains.

-

δ ~1.25 ppm (broad singlet): A large, overlapping signal from the numerous methylene (-CH₂-) protons in the long alkyl chains.

-

δ ~0.88 ppm (triplet): Protons of the terminal methyl groups (-CH₃).

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

δ ~174 ppm: Carbonyl carbon of the ester group (C=O).

-

δ ~64 ppm: Carbon of the methylene group attached to the ester oxygen (-O-CH₂-).

-

δ ~34 ppm: Carbon of the methylene group alpha to the carbonyl group (-CH₂-COO-).

-

δ ~32 ppm: Methylene carbons adjacent to the terminal methyl groups.

-

δ ~29.7 ppm (multiple overlapping signals): Bulk of the methylene carbons in the long alkyl chains.

-

δ ~22.7 ppm: Methylene carbons beta to the terminal methyl groups.

-

δ ~14.1 ppm: Terminal methyl carbons (-CH₃).

Applications in Research and Drug Development

Hexadecyl octadecanoate's properties make it a valuable excipient in pharmaceutical formulations. Its emollient properties are utilized in topical creams and ointments to improve skin feel and hydration. As a thickening and stabilizing agent, it enhances the consistency and shelf-life of emulsions and suspensions. In drug delivery, it can be used in the formulation of solid lipid nanoparticles and nanostructured lipid carriers for the controlled release of therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of hexadecyl octadecanoate, along with comprehensive experimental protocols for its synthesis and characterization. The presented data and workflows offer a valuable resource for scientists and researchers working with this versatile wax ester. Further research into its applications in advanced drug delivery systems may unveil novel therapeutic opportunities.

References

- 1. Octadecanoic acid, hexyl ester [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

"Cetyl stearate molecular weight and formula"

An In-depth Technical Guide to Cetyl Stearate: Molecular Properties

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of excipients is paramount. This compound, a versatile ester, finds application in various pharmaceutical and cosmetic formulations. This guide provides core technical data on its molecular characteristics.

Molecular Identity and Weight

This compound is the ester formed from the condensation of cetyl alcohol and stearic acid.[1][2] Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₄H₆₈O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 508.9 g/mol | [1][3][5] |

| Alternate Molecular Weight | 508.9025 | [4] |

| CAS Registry Number | 1190-63-2 | [3][4] |

Note: Minor variations in molecular weight may be reported based on the calculation methods and isotopic composition considered.

Chemical Structure and Synonyms

This compound is also known by several other names, including hexadecyl octadecanoate, palmityl stearate, and n-hexadecyl stearate.[2][3][4][5]

The logical relationship between the constituent molecules and the final ester is depicted in the following diagram.

Experimental Protocols

Method for Determining Identity: The identity of this compound can be confirmed through Proton NMR (CDCl₃) spectroscopic and mass spectrometric analysis.[3] These techniques provide detailed information about the molecular structure and mass, confirming the compound's identity. While a detailed experimental protocol is proprietary to the analyzing entity, a general workflow can be described.

References

- 1. This compound (HEXADECYL STEARATE) - Ataman Kimya [atamanchemicals.com]

- 2. CAS 1190-63-2: this compound | CymitQuimica [cymitquimica.com]

- 3. usbio.net [usbio.net]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C34H68O2 | CID 70924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikidata [wikidata.org]

Solubility of Cetyl Stearate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl stearate, the ester of cetyl alcohol and stearic acid, is a waxy solid widely utilized in the pharmaceutical, cosmetic, and personal care industries. Its function as an emollient, thickener, and stabilizer in formulations is critically dependent on its solubility characteristics in various organic solvents.[1][2] Understanding the solubility of this compound is paramount for optimizing manufacturing processes, ensuring product stability, and developing effective drug delivery systems. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines a detailed experimental protocol for its quantitative determination, and presents a visual workflow to aid in experimental design.

Qualitative Solubility of this compound

This compound is generally characterized as being insoluble in water but soluble in a range of organic solvents.[3][4] The qualitative solubility in several common solvents is summarized in the table below. It is important to note that literature descriptions can sometimes be conflicting, highlighting the necessity for empirical determination of quantitative solubility for specific applications.

| Solvent | Solubility Description |

| Acetone | Very Soluble[5] |

| Chloroform | Very Soluble[5], Slightly Soluble[6] |

| Diethyl Ether | Very Soluble[5] |

| Ethanol | Soluble[3], Slightly Soluble[3] |

| Benzene | Very Soluble[3] |

| Ethyl Acetate | Slightly Soluble[6] |

| Oils | Soluble |

Quantitative Solubility Data

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This protocol is adapted from established methods for similar long-chain fatty acid esters.[8]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature shaker bath or incubator

-

Volumetric flasks

-

Syringe filters (compatible with the chosen solvent)

-

Pre-weighed evaporation dishes or vials

-

Vacuum desiccator

-

Nitrogen gas stream (optional)

2. Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of volumetric flasks, each containing a known volume of the selected organic solvent.

-

Equilibration: Place the sealed flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the flasks for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.[8]

-

Sample Withdrawal and Filtration: After equilibration, allow the flasks to stand undisturbed for a sufficient time to allow undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles. Immediately filter the supernatant through a syringe filter compatible with the organic solvent to remove any microscopic undissolved particles.[8]

-

Gravimetric Analysis: Transfer a precisely measured volume of the clear filtrate into a pre-weighed evaporating dish or vial.

-

Solvent Evaporation: Evaporate the solvent from the dish or vial. This can be achieved by placing the dish in a fume hood, under a gentle stream of nitrogen, or in an oven set to a temperature below the boiling point of the solvent and the melting point of this compound.[8]

-

Drying: Once the solvent has completely evaporated, place the dish or vial in a vacuum desiccator until a constant weight is achieved. This ensures the complete removal of any residual solvent.[8]

-

Final Weighing: Weigh the dish or vial containing the dried this compound residue.

3. Calculation of Solubility:

The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent. The result can be expressed in various units, such as g/100 mL, mg/mL, or g/100g .

Solubility ( g/100 mL) = [ (Weight of dish + residue) - (Weight of empty dish) ] / (Volume of filtrate in mL) * 100[8]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. Wax esters | Cyberlipid [cyberlipid.gerli.com]

- 3. ISOthis compound - Ataman Kimya [atamanchemicals.com]

- 4. About Waxes… [adc-solution.com]

- 5. This compound [chemister.ru]

- 6. This compound | 1190-63-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

"Cetyl stearate melting point and boiling point"

An In-depth Technical Guide to the Physicochemical Properties of Cetyl Stearate

Introduction

This compound (also known as hexadecyl stearate) is the ester formed from the reaction of cetyl alcohol and stearic acid.[1][2] With the molecular formula C34H68O2, this long-chain fatty ester is a waxy, white solid at room temperature.[2] It is widely utilized in the pharmaceutical, cosmetic, and personal care industries as an emollient, thickening agent, emulsifier, and texture enhancer.[1][2] In pharmaceutical formulations, it can serve as a lubricant in tablet manufacturing and as a consistency-enhancing agent in creams and ointments, ensuring effective application and skin absorption.[1][2] Its hydrophobic nature provides a protective, water-repellent barrier on the skin, which is beneficial in dermatological products designed for dry or sensitive skin.[1] A thorough understanding of its thermal properties, specifically its melting and boiling points, is critical for formulation development, manufacturing process control, and stability analysis.

Quantitative Thermal Properties

The melting and boiling points of this compound are key indicators of its physical state under varying temperature conditions. These parameters are crucial for determining appropriate processing and storage conditions. The data reported in the literature shows some variability, which can be attributed to differences in purity and analytical methodology.

| Property | Value | Source |

| Melting Point | 40-50 °C | [1] |

| 56.8 °C | [3] | |

| 57 °C | [4][5] | |

| Boiling Point | Decomposes before boiling | [1] |

| 496.64 °C (Rough Estimate) | [4] | |

| 528.4 ± 18.0 °C at 760 mmHg | [6] |

Experimental Protocols for Thermal Analysis

Accurate determination of melting and boiling points is fundamental for the characterization of pure substances and for assessing their purity.

Melting Point Determination: Capillary Method

The capillary method is the most common and pharmacopeia-recognized technique for determining the melting point of a solid substance.[7] The principle relies on observing the temperature at which a solid in a capillary tube transitions to a liquid state when heated in a controlled manner. Pure crystalline substances exhibit a sharp, well-defined melting point, whereas impurities typically cause a depression and broadening of the melting range.[8][9]

Methodology:

-

Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat distribution.[7][9] This is typically achieved by crushing the crystalline sample with a mortar and pestle.

-

Capillary Loading: The open end of a glass capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently, or dropped through a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[7][10]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) adjacent to a calibrated thermometer.[8][11]

-

Heating and Observation: The apparatus is heated rapidly to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute.[8][10]

-

Data Recording: Two temperatures are recorded to define the melting range:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Thermogravimetric Analysis (TGA)

While some sources indicate that this compound decomposes before boiling, others provide high-temperature estimates.[1][4] For high-boiling point, thermally sensitive substances like fatty acid esters, Thermogravimetric Analysis (TGA) offers a reliable method for determination.[12] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample is placed into a TGA sample pan.

-

Apparatus Setup: The sample pan is placed in the TGA furnace. The system is purged with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[12]

-

Heating Program: The sample is heated at a constant, linear rate (e.g., 10°C/min).[12]

-

Data Analysis: The TGA instrument records the sample's mass over time and temperature. The boiling point is identified as the onset temperature of the major mass loss step in the resulting TGA curve, which corresponds to the volatilization of the substance.[12] The data can be corrected to normal atmospheric pressure (760 mmHg) if the experiment is conducted at a different ambient pressure.[12]

Caption: Workflow for Boiling Point Determination via TGA.

Factors Influencing Thermal Properties

The purity of a substance is a critical factor affecting its thermal properties. For researchers and drug development professionals, understanding this relationship is essential for quality control.

-

Pure Substance: A pure crystalline solid has a characteristic and sharp melting point range, typically less than 1°C.[8]

-

Impure Substance: The presence of soluble impurities disrupts the crystal lattice, resulting in a lower and broader melting point range.[8][9] This phenomenon, known as melting point depression, is a valuable tool for assessing the purity of a compound.

Caption: Effect of Impurities on Melting Point.

References

- 1. This compound (HEXADECYL STEARATE) - Ataman Kimya [atamanchemicals.com]

- 2. CAS 1190-63-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [chemister.ru]

- 4. 1190-63-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | CAS#:1190-63-2 | Chemsrc [chemsrc.com]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. davjalandhar.com [davjalandhar.com]

- 12. researchgate.net [researchgate.net]

The Natural Occurrence of Cetyl Stearate in Flora and Fauna: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl stearate (also known as palmityl stearate) is a naturally occurring wax ester found across the plant and animal kingdoms. As an ester of cetyl alcohol and stearic acid, it serves various biological functions, primarily related to energy storage and protection. In plants, it is a component of epicuticular waxes, contributing to the prevention of water loss and protection against environmental stressors. In the animal kingdom, it is found in skin lipids, marine mammal blubber, and notably in spermaceti from sperm whales. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathway, and detailed methodologies for its extraction and analysis from biological matrices.

Natural Occurrence of this compound

This compound is biosynthesized by a wide range of organisms. While its presence is widely acknowledged, specific quantitative data on its concentration in various species is often limited in readily available scientific literature. The following table summarizes the known occurrences of wax esters and, where specified, this compound in selected plants and animals.

| Kingdom | Phylum/Division | Class/Order | Species | Tissue/Location | Wax Ester Content (% of Total Lipids) | This compound Content | Reference(s) |

| Animalia | Chordata | Mammalia | Homo sapiens (Human) | Sebum | 26% | Present, not individually quantified | [1][2] |

| Chordata | Mammalia | Physeter macrocephalus (Sperm Whale) | Spermaceti Organ | ~71-94% in adult males | Present, a minor component relative to cetyl palmitate | [3][4] | |

| Cnidaria | Anthozoa | Xenia sp. (Soft Coral) | Whole Tissue | 21.4% | Not individually quantified | ||

| Chordata | Mammalia | Bos taurus (Cow) | Tallow (Beef Fat) | Not specified | Implied presence through cetylated fatty acids | ||

| Plantae | Tracheophyta | - | Various | Epicuticular Wax | Varies widely | Present, not individually quantified | [5][6] |

| Insecta | Arthropoda | - | Various | Cuticular Wax | Varies | Present, not individually quantified | [7] |

Note: The quantification of individual wax ester species such as this compound is often challenging due to the complexity of lipid profiles in biological samples. Therefore, many studies report the total wax ester content rather than the concentration of specific esters.

Biosynthesis of this compound

The biosynthesis of this compound is a two-step enzymatic process that occurs in organisms capable of producing long-chain wax esters. The pathway involves the synthesis of the precursor molecules, stearic acid and cetyl alcohol, followed by their esterification.

Step 1: Synthesis of Precursors

-

Stearic Acid (18:0): In both plants and animals, stearic acid is synthesized from acetyl-CoA through the fatty acid synthase (FAS) complex.

-

Cetyl Alcohol (1-Hexadecanol): Cetyl alcohol is produced by the reduction of its corresponding fatty acid, palmitic acid (16:0). This reduction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs) . In mammals, two main isoenzymes, FAR1 and FAR2, have been identified.

Step 2: Esterification

The final step in the biosynthesis of this compound is the esterification of cetyl alcohol with stearoyl-CoA. This reaction is catalyzed by wax synthase (WS) , an enzyme that transfers the fatty acyl group from acyl-CoA to the fatty alcohol.

Below is a diagram illustrating the biosynthetic pathway of this compound.

References

- 1. Sebaceous-immunobiology is orchestrated by sebum lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sebaceous gland lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. highlandcandlecompany.com [highlandcandlecompany.com]

- 4. Spermaceti - Wikipedia [en.wikipedia.org]

- 5. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]

- 6. Wax Ester Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 7. academic.oup.com [academic.oup.com]

Toxicological Profile of Cetyl Stearate: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl stearate, the ester of cetyl alcohol and stearic acid, is a common ingredient in cosmetics and personal care products, valued for its emollient and thickening properties.[1] This technical guide provides a comprehensive overview of the toxicological profile of this compound, drawing from scientific literature and expert panel reviews. The information is intended to support researchers, scientists, and drug development professionals in evaluating its safety for various applications. The consensus from reputable sources, such as the Cosmetic Ingredient Review (CIR) Expert Panel, is that this compound is safe as a cosmetic ingredient in the present practices of use and concentration when formulated to be non-irritating.[2][3][4]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Hexadecyl octadecanoate |

| Synonyms | This compound, Palmityl stearate |

| CAS Number | 1190-63-2 |

| Molecular Formula | C34H68O2 |

| Molecular Weight | 508.9 g/mol |

| Physical Form | Waxy solid |

| Solubility | Insoluble in water |

Toxicological Data Summary

The toxicological data for this compound and related stearate esters consistently indicate a low potential for toxicity. The following tables summarize the available quantitative and qualitative data.

Acute Toxicity

Studies on stearate esters have demonstrated low acute oral toxicity.[2][5]

| Test Substance | Species | Route | LD50 | Reference |

| Formulation containing 60-65% Cetyl Esters* | Mouse | Oral | >20 g/kg | [6] |

| Cetyl Palmitate | Rat | Oral | >14.4 g/kg | [7] |

| Octyl and Isopropyl Palmitates | Rat | Oral | >64.0 g/kg | [7] |

*Cetyl esters are a mixture that can include this compound.[8]

Irritation and Sensitization

This compound is generally considered to be non-to-minimally irritating to the skin and eyes at concentrations used in cosmetic products.[2][5] Clinical studies have also shown it to be essentially nonsensitizing.[2]

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | At most, minimally irritating at cosmetic use concentrations. | [2] |

| Eye Irritation | Rabbit | Essentially nonirritating at and above use concentrations. | [2] |

| Skin Sensitization | Human | Essentially nonsensitizing in clinical studies. | [2] |

| Phototoxicity | Human | Nonphototoxic in clinical studies. | [2] |

| Photosensitization | Human | Nonphotosensitizing in clinical studies. | [2] |

Comedogenicity

While generally well-tolerated, some sources suggest that this compound may have comedogenic potential for some individuals, though this is considered rare.[1] Comedogenicity testing has identified isothis compound, a related compound, as having high comedogenic probability.[9][10]

Genotoxicity and Carcinogenicity

No evidence of mutagenicity or carcinogenicity has been reported for this compound. Stearic acid, a component of this compound, was found to be nonmutagenic in the Ames test.[11][12] Feeding studies in mice with stearic acid did not show carcinogenic effects at doses up to 50 g/kg/day.[11][12]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of cosmetic ingredients are outlined in the OECD Guidelines for the Testing of Chemicals. The following are summaries of the likely methodologies used to evaluate the safety of this compound.

Acute Oral Toxicity (Based on OECD Guideline 401 - Withdrawn but historically relevant)

-

Test System: Typically rats, with at least 5 animals of the same sex per dose level.

-

Procedure: A single dose of the test substance is administered orally via gavage. Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the animals.[12][13]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Procedure: A single dose of the test substance (0.5 g for solids) is applied to a small area of shaved skin and covered with a gauze patch for a specified period, usually 4 hours. The skin is then observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[2][8][14]

-

Endpoint: The degree of skin reaction is scored and evaluated to determine the irritation potential.[5]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405 - Draize Test)

-

Procedure: A single dose of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control. The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[1][3][15][16]

-

Endpoint: The severity of ocular lesions is scored to classify the irritancy potential of the substance.[17]

Skin Sensitization (Based on OECD Guideline 406 - Guinea Pig Maximization Test)

-

Procedure: The test involves two phases: induction and challenge. During induction, the animals are exposed to the test substance with an adjuvant to enhance the immune response, typically through intradermal injection and subsequent topical application. After a rest period, the animals are challenged with a topical application of the test substance, and the skin is observed for allergic reactions (erythema and edema).[6][10][19][20][21]

-

Endpoint: The incidence and severity of the skin reactions in the test group are compared to a control group to determine the sensitization potential.[6]

Mutagenicity (Based on OECD Guideline 471 - Bacterial Reverse Mutation Test/Ames Test)

-

Test System: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli are used.[11][22][23]

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium lacking the required amino acid.[22][23][24][25][26][27]

-

Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) compared to the control.[22][24]

Visualizations

Logical Workflow for Toxicological Safety Assessment

The following diagram illustrates a typical workflow for assessing the toxicological safety of a cosmetic ingredient like this compound.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nucro-technics.com [nucro-technics.com]

- 9. oecd.org [oecd.org]

- 10. nucro-technics.com [nucro-technics.com]

- 11. biosafe.fi [biosafe.fi]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. testinglab.com [testinglab.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]

- 21. ec.europa.eu [ec.europa.eu]

- 22. nib.si [nib.si]

- 23. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 24. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 25. The bacterial reverse mutation test | RE-Place [re-place.be]

- 26. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 27. microbiologyinfo.com [microbiologyinfo.com]

Methodological & Application

Application Notes and Protocols: Cetyl Stearate in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cetyl stearate, a versatile fatty acid ester, in various pharmaceutical formulations. This document details its functions, applications, and includes specific experimental protocols for the preparation and characterization of formulations containing this excipient.

Introduction to this compound in Pharmaceutical Formulations

This compound, the ester of cetyl alcohol and stearic acid, is a waxy, white solid at room temperature.[1] Its lipophilic nature and physicochemical properties make it a valuable excipient in a range of pharmaceutical dosage forms.[1][2] It is primarily recognized for its role as an emollient, thickening agent, emulsifier, and stabilizer in topical and transdermal formulations.[2][3] Furthermore, its solid lipid nature at physiological temperatures has led to its investigation as a key component in advanced drug delivery systems like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[4][5]

Key Functions:

-

Emollient: Forms a protective, hydrophobic film on the skin, reducing water loss and imparting a soft, smooth appearance.[3][6]

-

Thickening Agent: Increases the viscosity of creams, lotions, and ointments, contributing to their desired texture and consistency.[1][7]

-

Stabilizer: Enhances the stability of emulsions by preventing the coalescence of dispersed droplets.[2][8]

-

Lubricant: In tablet formulations, it can act as a lubricant to facilitate the manufacturing process.[1]

-

Controlled-Release Matrix: In solid dosage forms, it can be used to form a hydrophobic matrix for the sustained release of active pharmaceutical ingredients (APIs).[1][2]

Applications in Pharmaceutical Formulations

Topical Formulations: Creams, Lotions, and Ointments

This compound is widely used in semi-solid dosage forms to achieve the desired viscosity, spreadability, and patient feel. Its emollient properties are particularly beneficial in dermatological products for dry and sensitive skin.[3]

Logical Relationship of this compound in Emulsion Stabilization

Caption: Role of this compound in Emulsion Stability.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

This compound can serve as the solid lipid matrix in the formulation of SLNs and NLCs. These nanoparticulate systems are designed to enhance the bioavailability of poorly water-soluble drugs, provide controlled drug release, and facilitate targeted drug delivery.

Experimental Workflow for SLN/NLC Formulation and Characterization

Caption: SLN/NLC Formulation and Characterization Workflow.

Quantitative Data Summary

The following tables summarize the impact of lipid composition on the properties of pharmaceutical formulations. While specific data for this compound is limited in publicly available literature, the data for similar solid lipids like cetyl palmitate and cetostearyl alcohol provide valuable insights.

Table 1: Effect of Cetostearyl Alcohol Concentration on Cream Viscosity and Drug Release [9]

| Formulation Parameter | Concentration of Cetostearyl Alcohol (% w/w) | Viscosity (cP) | Spreadability (cm²) | Cumulative Drug Release at 72h (%) |

| Viscosity | 8.6 | 44633 | - | - |

| Spreadability | 8.6 | - | 24.91 | - |

| Drug Release | 8.6 | - | - | 50.23 |